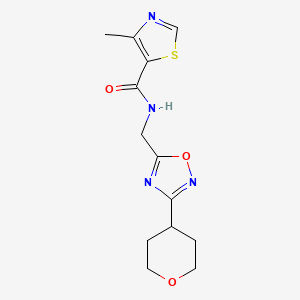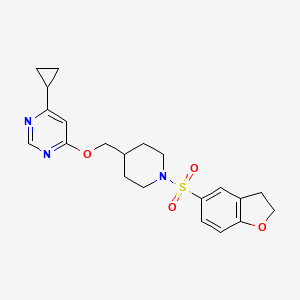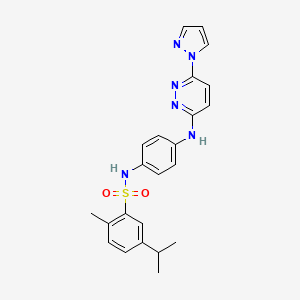![molecular formula C14H16ClN3O3S B2940623 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione CAS No. 2097859-51-1](/img/structure/B2940623.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4-ethylpiperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Serotonin Receptor Activity
Compounds similar to the one mentioned have been synthesized and analyzed for their activity against serotonin receptors, particularly 5-HT1A and 5-HT2A. These studies suggest that the structural motifs present in the compound may confer it with the potential to interact with neurological receptors, indicating possible applications in studying neurological disorders or developing therapeutic agents. For example, derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro and pyrrolidine-2,5-dione have shown varied affinities for 5-HT1A and 5-HT2A receptors, pointing towards a significant role of the ethylene spacer and cycloalkyl ring size in determining receptor affinity and functional properties (Obniska et al., 2006).
Organic Synthesis and Medicinal Chemistry
Research into cyclic dipeptides, including those related to the target compound, has revealed their utility as versatile organic substrates in synthetic chemistry. These compounds serve as precursors for various natural product syntheses and can undergo numerous reaction types due to their reactive sites, demonstrating their significance in medicinal chemistry and drug design (Liebscher & Jin, 1999).
Anticonvulsant Properties
The anticonvulsant properties of related compounds have been explored, with certain derivatives showing significant activity in models of epilepsy. This suggests potential research applications of the given compound in the development of new antiepileptic drugs or in the study of epilepsy mechanisms (Obniska et al., 2005).
Anticancer Activity
Research on pyridine and thiazolopyrimidine derivatives using synthon approaches has led to the discovery of compounds with notable anticancer activity. This aligns with the potential for compounds like the one to be studied for their anticancer properties, perhaps through mechanisms involving interaction with cellular receptors or enzymes (Hammam et al., 2001).
作用機序
Target of Action
The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the sensitivity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . This ATP-mimetic action allows the compound to bind to the active site of GRK2, inhibiting its activity and leading to changes in GPCR signaling .
Biochemical Pathways
The inhibition of GRK2 affects the GPCR signaling pathway. Under normal conditions, GRK2 phosphorylates activated GPCRs, leading to their desensitization and internalization. By inhibiting GRK2, this compound prevents the desensitization of GPCRs, potentially enhancing or prolonging their signaling .
Result of Action
The molecular effect of this compound’s action is the inhibition of GRK2, leading to altered GPCR signaling. The cellular effects can vary depending on the specific GPCR involved, but may include changes in cell growth, differentiation, or survival .
特性
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-2-16-5-6-18(13(20)12(16)19)14(21)17-4-3-10-9(8-17)7-11(15)22-10/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAHZOIDTVXHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2940543.png)
![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)


![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)


